

An In-depth Technical Guide to Trichloroacetyl Isocyanate: Chemical Structure and Reactivity

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Compound of Interest

Compound Name: *Trichloroacetyl isocyanate*

Cat. No.: *B151557*

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Abstract

Trichloroacetyl isocyanate (TAI) is a highly reactive chemical reagent with significant applications in organic synthesis and analytical chemistry. Its potent electrophilicity, driven by the electron-withdrawing trichloroacetyl group, makes it an invaluable tool for the derivatization of nucleophiles, particularly alcohols, amines, phenols, and thiols. This guide provides a comprehensive overview of the chemical structure and reactivity of TAI, with a focus on its utility in synthetic and analytical protocols, including detailed experimental procedures and data presentation.

Chemical Structure and Physical Properties

Trichloroacetyl isocyanate is a colorless to slightly yellow liquid with the chemical formula $C_3Cl_3NO_2$. It is characterized by the presence of a highly electrophilic isocyanate functional group attached to a trichloroacetyl moiety.

Property	Value	References
Molecular Formula	C ₃ Cl ₃ NO ₂	[1][2][3]
Molecular Weight	188.40 g/mol	[1][4]
IUPAC Name	2,2,2-trichloroacetyl isocyanate	[1][2][3]
CAS Number	3019-71-4	[1][2][3]
Density	1.581 g/mL at 25 °C	
Boiling Point	80-85 °C at 20 mmHg	
Refractive Index	n _{20/D} 1.480	
Solubility	Miscible with dichloromethane, ether, tetrahydrofuran	[5]
InChI Key	GRNOZCCBOFGDCL-UHFFFAOYSA-N	[1]
SMILES	ClC(Cl)(Cl)C(=O)N=C=O	

Safety Note: **Trichloroacetyl isocyanate** is a toxic and corrosive substance that reacts violently with water.[2][5] It is a lachrymator and is moisture and heat sensitive.[2][6] Appropriate personal protective equipment, including gloves, goggles, and respiratory protection, should be used when handling this reagent in a well-ventilated fume hood.[1][2][5]

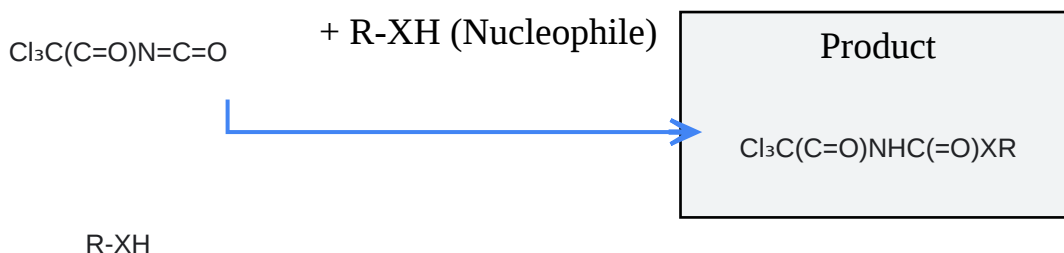
Reactivity of Trichloroacetyl Isocyanate

The reactivity of TAI is dominated by the electrophilic nature of the central carbon atom in the isocyanate group (-N=C=O). The adjacent electron-withdrawing trichloroacetyl group further enhances this electrophilicity, making TAI exceptionally reactive towards a wide range of nucleophiles.[6]

Reaction with Nucleophiles

TAI reacts rapidly, often instantaneously, with nucleophilic compounds containing active hydrogen atoms, such as alcohols, amines, phenols, and thiols.[3][7][8] The general reaction

mechanism involves the nucleophilic attack on the isocyanate carbon, followed by proton transfer to the nitrogen atom.



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General Reaction of TAI with a Nucleophile (R-XH).

The primary products of these reactions are stable trichloroacetyl carbamates (from alcohols and phenols) and ureas (from amines).

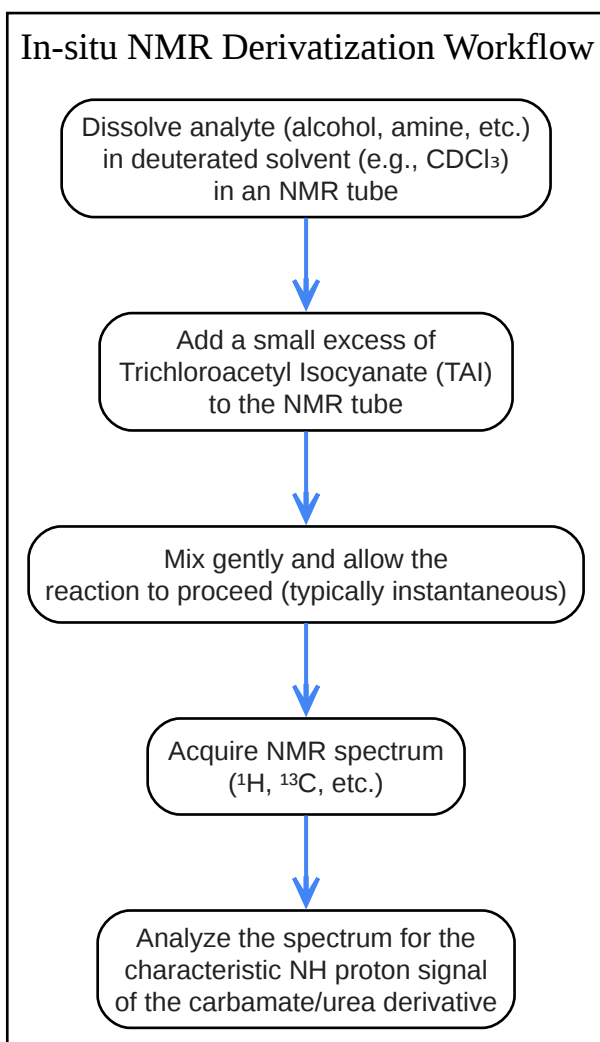
Nucleophile (R-XH)	Product Type	Relative Reactivity
Alcohols (R-OH)	Trichloroacetyl Carbamate	Very High
Amines (R-NH ₂)	Trichloroacetyl Urea	Very High
Phenols (Ar-OH)	Trichloroacetyl Carbamate	High
Thiols (R-SH)	Trichloroacetyl Thiocarbamate	High

Application in NMR Spectroscopy

A significant application of TAI's reactivity is the in-situ derivatization of alcohols, amines, and phenols for Nuclear Magnetic Resonance (NMR) spectroscopy.^{[3][9]} This technique is particularly useful for:

- **Structural Elucidation:** The derivatization introduces a trichloroacetyl carbamate or urea group with a distinct NH proton signal in a region of the ¹H NMR spectrum that is typically free of other resonances (δ 8.0-11.5 ppm).^[7] This allows for the clear identification and quantification of hydroxyl and amino groups within a molecule.

- **Determination of Enantiomeric Purity:** When a chiral alcohol or amine reacts with TAI, the resulting carbamate or urea is a diastereomer. The NH protons of these diastereomers often exhibit different chemical shifts in the ^1H NMR spectrum, allowing for the determination of the enantiomeric excess of the original substrate.[6]



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